molecular formula C12H18SSi B1617722 1-(Trimethylsilyl)cyclopropyl phenyl sulfide CAS No. 74379-74-1

1-(Trimethylsilyl)cyclopropyl phenyl sulfide

Cat. No.: B1617722
CAS No.: 74379-74-1
M. Wt: 222.42 g/mol
InChI Key: DEIZBLNWJYTTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trimethylsilyl)cyclopropyl phenyl sulfide is an organosilicon compound with the molecular formula C12H18SSi. It is characterized by the presence of a trimethylsilyl group attached to a cyclopropyl ring, which is further connected to a phenyl sulfide group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide typically involves the reaction of cyclopropyl phenyl sulfide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Cyclopropyl phenyl sulfide+Trimethylsilyl chlorideBase1-(Trimethylsilyl)cyclopropyl phenyl sulfide\text{Cyclopropyl phenyl sulfide} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} Cyclopropyl phenyl sulfide+Trimethylsilyl chlorideBase​1-(Trimethylsilyl)cyclopropyl phenyl sulfide

Chemical Reactions Analysis

1-(Trimethylsilyl)cyclopropyl phenyl sulfide undergoes various types of chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include fluoride ions from sources like tetrabutylammonium fluoride.

    Reduction: The phenyl sulfide group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Trimethylsilyl)cyclopropyl phenyl sulfide is utilized in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: Its derivatives are studied for potential biological activity, although specific applications in biology are less documented.

    Medicine: Research into its medicinal properties is ongoing, with some studies exploring its potential as a pharmacological agent.

    Industry: While not widely used in industry, it is employed in specialized chemical processes and materials science research.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide involves its reactivity due to the presence of the trimethylsilyl group and the phenyl sulfide moiety. The trimethylsilyl group can stabilize carbanions, making the compound useful in various nucleophilic substitution reactions. The phenyl sulfide group can undergo oxidation and reduction reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

1-(Trimethylsilyl)cyclopropyl phenyl sulfide can be compared with other organosilicon compounds such as:

    Trimethylsilyl chloride: A common reagent in organic synthesis for introducing the trimethylsilyl group.

    Cyclopropyl phenyl sulfide: The parent compound without the trimethylsilyl group, which has different reactivity and applications.

    Phenyltrimethylsilane: Another organosilicon compound with a phenyl group attached to a trimethylsilyl group, used in different synthetic applications.

Properties

IUPAC Name

trimethyl-(1-phenylsulfanylcyclopropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18SSi/c1-14(2,3)12(9-10-12)13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIZBLNWJYTTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1(CC1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339037
Record name 1-(Trimethylsilyl)cyclopropyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74379-74-1
Record name 1-(Trimethylsilyl)cyclopropyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trimethylsilyl)cyclopropyl phenyl sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Trimethylsilyl)cyclopropyl phenyl sulfide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(Trimethylsilyl)cyclopropyl phenyl sulfide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(Trimethylsilyl)cyclopropyl phenyl sulfide
Reactant of Route 4
1-(Trimethylsilyl)cyclopropyl phenyl sulfide
Reactant of Route 5
Reactant of Route 5
1-(Trimethylsilyl)cyclopropyl phenyl sulfide
Reactant of Route 6
1-(Trimethylsilyl)cyclopropyl phenyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.